

Application Notes and Protocols for Aleplasinin in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleplasinin is an experimental small molecule drug that has been investigated for its potential therapeutic role in Alzheimer's disease.[1] It functions as a selective inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system.[1][2] By inhibiting PAI-1, **Aleplasinin** prevents the inactivation of tissue-type plasminogen activator (tPA), thereby promoting the conversion of plasminogen to plasmin.[1][2] Elevated plasmin levels can, in turn, enhance the degradation of beta-amyloid (A β) peptides, which are central to the pathology of Alzheimer's disease.[1][2] These application notes provide detailed protocols for utilizing **Aleplasinin** in various cell culture experiments to investigate its mechanism of action and effects on cellular pathways.

Data Presentation

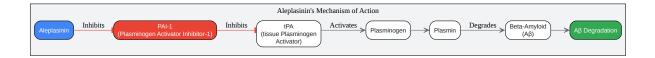


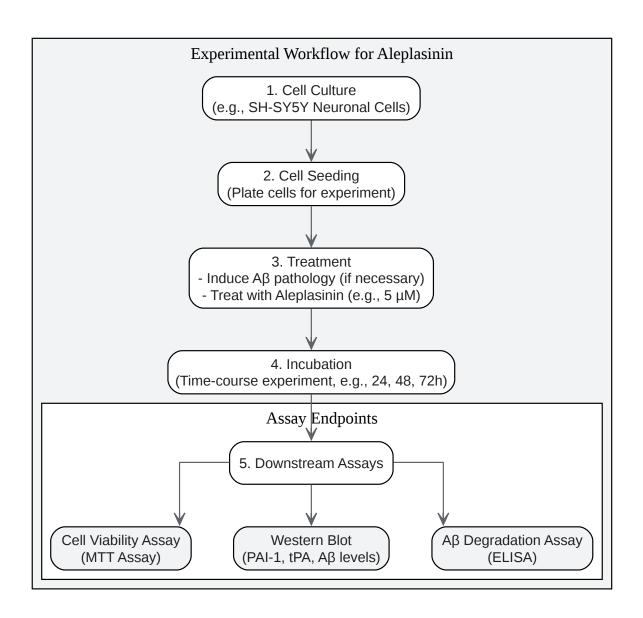
Parameter	Value	Reference
Target	Plasminogen Activator Inhibitor-1 (PAI-1) / SERPINE1	[1][2]
IC50	655 nM	[1]
In Vitro Activity	5 μM Aleplasinin restores PAI- 1-inhibited cleavage of monomeric and oligomeric Aβ42 by 93%	[1]
Molecular Formula	C28H27NO3	-
Molecular Weight	425.52 g/mol	-
Solubility	Soluble in DMSO	-

Signaling Pathway

The signaling pathway modulated by **Aleplasinin** is centered on the regulation of plasminogen activation. Under normal physiological conditions, tPA converts plasminogen into plasmin, which is a broad-spectrum protease. PAI-1 acts as a primary inhibitor of tPA, thereby downregulating plasmin activity. In the context of Alzheimer's disease, beta-amyloid plaques can accumulate. Plasmin has been shown to degrade these beta-amyloid peptides. **Aleplasinin**, by selectively inhibiting PAI-1, removes this inhibition on tPA. This leads to increased plasmin generation and consequently enhanced degradation of beta-amyloid.







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References

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